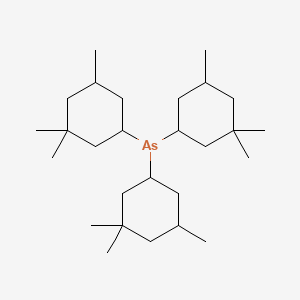
Tris(3,3,5-trimethylcyclohexyl)arsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,3,5-trimethylcyclohexyl)arsine is an organoarsenic compound with the molecular formula C27H51As. It is known for its unique structure, which includes three 3,3,5-trimethylcyclohexyl groups attached to an arsenic atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,3,5-trimethylcyclohexyl)arsine typically involves the reaction of arsenic trichloride with 3,3,5-trimethylcyclohexylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tris(3,3,5-trimethylcyclohexyl)arsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The compound can undergo substitution reactions where the 3,3,5-trimethylcyclohexyl groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield arsenic oxides, while substitution reactions may produce a variety of organoarsenic compounds .
Aplicaciones Científicas De Investigación
Tris(3,3,5-trimethylcyclohexyl)arsine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tris(3,3,5-trimethylcyclohexyl)arsine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tris(3,3,5-trimethylcyclohexyl)arsine include other organoarsenic compounds such as:
- Triphenylarsine
- Tris(dimethylamino)arsine
- Tris(2,4,6-trimethylphenyl)arsine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes three bulky 3,3,5-trimethylcyclohexyl groups. This structure imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
64048-98-2 |
|---|---|
Fórmula molecular |
C27H51As |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
tris(3,3,5-trimethylcyclohexyl)arsane |
InChI |
InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3 |
Clave InChI |
HLOMHEUCTNFDKS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)


![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
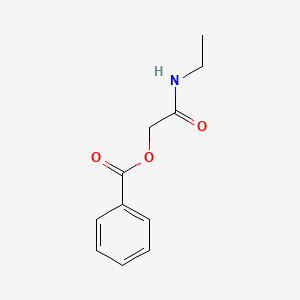

![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
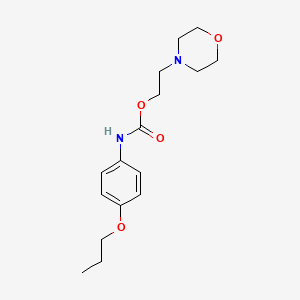
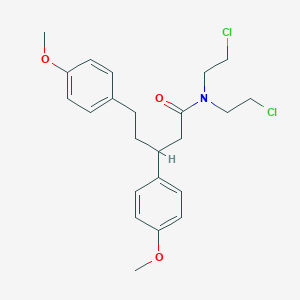
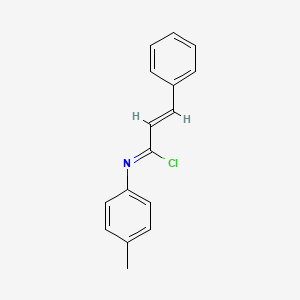
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
